Dicyclohexylacetylchloride
Overview
Description
Dicyclohexylacetylchloride is an organic compound characterized by the presence of two cyclohexyl groups attached to an acetyl chloride moiety. This compound is of interest in various chemical syntheses due to its reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylacetylchloride can be synthesized through the reaction of dicyclohexylmethanol with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the alcohol reacts with the chlorinating agent to form the corresponding acetyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to facilitate the process and ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylacetylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form dicyclohexylacetic acid and hydrochloric acid.
Reduction: It can be reduced to dicyclohexylmethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Dicyclohexylacetic Acid: Formed from hydrolysis.
Dicyclohexylmethanol: Formed from reduction.
Scientific Research Applications
Dicyclohexylacetylchloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the preparation of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biochemistry: It is used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of dicyclohexylacetylchloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include amines, alcohols, and thiols, which undergo nucleophilic attack on the carbonyl carbon of the acetyl chloride group.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetylchloride: Contains one cyclohexyl group instead of two.
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
Cyclohexylmethylchloride: Contains a methyl group instead of an acetyl group.
Uniqueness
Dicyclohexylacetylchloride is unique due to the presence of two bulky cyclohexyl groups, which influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role in determining the outcome.
Properties
IUPAC Name |
2,2-dicyclohexylacetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWLEXPKNLZVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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